Home > Products > Screening Compounds P143855 > N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide - 183158-40-9

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

Catalog Number: EVT-3103149
CAS Number: 183158-40-9
Molecular Formula: C19H21BrN2O
Molecular Weight: 373.294
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a synthetic compound belonging to the class of N-(1-benzylpiperidin-4-yl)arylacetamides. This compound is of significant research interest due to its high affinity and selectivity for sigma-1 receptors (σ1 receptors). [ [] ]

Future Directions

References: []: Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. []: N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors.

N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1)

Compound Description: This compound is an unsubstituted analogue of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide and displays high affinity and selectivity for sigma1 receptors. It has a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors []. It showed no affinity for dopamine D2 or D3 receptors [].

N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide (Compound 11)

Compound Description: This compound is a positional isomer of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide with the halogen substitution at the 2-position of the benzamide ring. It exhibited the highest selectivity for sigma1 receptors among the tested compounds, with a Ki value of 3.56 nM for sigma1 receptors and 667 nM for sigma2 receptors [].

Compound Description: This compound is a radioiodinated analog of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, designed as a potential radiotracer for imaging sigma receptors in breast cancer []. It exhibits high affinity for both sigma1 and sigma2 receptor subtypes and demonstrates high affinity binding to MCF-7 breast cancer cells [].

Compound Description: This compound is another radiolabeled analog of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, designed as a potential PET imaging agent for sigma receptors []. Similar to compound 11, it contains a fluorine atom at the 2-position of the benzamide ring. This compound displays high affinity for sigma receptors and shows selective uptake in the rat brain, blocked by the sigma receptor antagonist haloperidol [].

Series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues

Compound Description: These compounds, explored in the same study as N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, involve replacements of the phenyl ring of the phenylacetamide moiety with various aromatic rings such as thiophene, naphthyl, indole, imidazole, and pyridyl [].

Overview

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a benzyl group and a bromobenzamide moiety, which contributes to its potential pharmacological properties. The compound is of interest in medicinal chemistry and drug development due to its structural characteristics that may influence biological activity.

Source and Classification

This compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-). The piperidine ring, a six-membered saturated nitrogen-containing heterocycle, is known for its role in various bioactive molecules. The specific arrangement of substituents on the piperidine and benzene rings can significantly affect the compound's interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide typically involves the following steps:

  1. Formation of Benzylpiperidine: The synthesis begins with the reaction of benzyl chloride with piperidine to form N-benzylpiperidine. This reaction can be facilitated by using a base such as sodium hydroxide to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  2. Bromination: The next step involves bromination of the aromatic ring. This can be achieved through electrophilic aromatic substitution, where bromine is introduced at the 3-position of the benzene ring using bromine or a brominating agent in the presence of a catalyst.
  3. Amidation: Finally, the formation of the amide bond occurs by reacting the brominated benzene derivative with an amine source (such as N-benzylpiperidine) in the presence of coupling agents like carbodiimides (e.g., EDC) or through direct reaction with an appropriate amine under suitable conditions.

Technical Details

The reactions are typically conducted under controlled temperature and pressure conditions, often utilizing solvents such as dichloromethane or dimethylformamide to enhance solubility and reaction rates. Monitoring can be done using thin-layer chromatography to assess progress.

Molecular Structure Analysis

Structure

The molecular structure of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide can be represented as follows:

C16H20BrN2O\text{C}_{16}\text{H}_{20}\text{BrN}_{2}\text{O}

This structure includes:

  • A piperidine ring with a benzyl substituent at one nitrogen atom.
  • A bromobenzamide group attached to the aromatic system.

Data

  • Molecular Weight: 348.25 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide can undergo several chemical transformations:

  1. Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles, leading to various derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding corresponding carboxylic acids and amines.
  3. Reductive Reactions: The compound may also participate in reduction reactions, converting the amide into an amine under reducing conditions (e.g., using lithium aluminum hydride).

Technical Details

These reactions are typically carried out under controlled conditions, utilizing appropriate solvents and reagents to ensure selectivity and yield.

Mechanism of Action

The mechanism of action for N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is not fully elucidated but may involve:

  1. Receptor Interaction: Given its structural similarity to known pharmacophores, it may interact with neurotransmitter receptors or other biological targets.
  2. Inhibition or Activation: Depending on its binding affinity and mode of action, it could act as an inhibitor or activator of specific pathways related to neurological functions or other physiological processes.

Data

Further studies involving binding assays and biological evaluations are necessary to confirm its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the bromine atom.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.

Applications

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders or other diseases.
  2. Research Studies: Useful in studying receptor interactions and signaling pathways due to its structural features.
  3. Analytical Chemistry: May serve as a reagent in various chemical analyses involving amide functionalities.
Introduction to N-(1-benzylpiperidin-4-yl)-3-bromobenzamide in Contemporary Medicinal Chemistry

Structural Nomenclature and Derivative Classification in Piperidine-Benzamide Scaffolds

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide (CAS: 183158-40-9) is a synthetic small molecule with the molecular formula C₁₉H₂₁BrN₂O and a molecular weight of 373.29 g/mol. Its IUPAC name systematically denotes the 1-benzylpiperidin-4-yl amine group linked via a carbonyl group to a 3-bromobenzoyl moiety. The piperidine ring adopts a chair conformation, with the benzyl group at N1 and the benzamide at C4 adopting equatorial positions to minimize steric strain. This scaffold belongs to the broader class of N-benzylpiperidinyl benzamides, characterized by three modular domains:

  • Arylpiperidine core: Provides conformational rigidity and facilitates membrane penetration due to its mixed hydrophobic/hydrophilic properties.
  • Benzamide pharmacophore: Serves as a hydrogen-bond acceptor/donor for target engagement.
  • Halogenated aryl moiety: The meta-bromine atom on the benzoyl group enhances steric bulk and influences electronic properties [2] [4].

Structurally analogous derivatives exhibit variations in halogen placement (e.g., para-fluoro vs. meta-bromo) or piperidine substitutions (e.g., 4-fluorobenzamide). These modifications significantly alter target specificity and potency, as demonstrated in Table 1 [4] [8].

Table 1: Structural Analogues of N-(1-benzylpiperidin-4-yl)benzamide Scaffolds

Compound NameSubstituent PositionHalogen TypeMolecular Formula
N-(1-benzylpiperidin-4-yl)benzamideNoneNoneC₁₉H₂₂N₂O
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamideparaFluorineC₁₉H₂₁FN₂O
N-(1-benzylpiperidin-4-yl)-3-bromobenzamidemetaBromineC₁₉H₂₁BrN₂O

Piperidine-benzamide hybrids are classified pharmacologically by their aryl modifications:

  • Type I: Unsubstituted benzamides (baseline affinity for aminergic GPCRs).
  • Type II: meta-Halogenated benzamides (enhanced steric bulk for inflammation targets).
  • Type III: ortho-/para-Substituted benzamides (altered electronic profiles for CNS permeability) [5] [6].

Historical Context: Evolution of Benzamide-Based Therapeutics in Drug Discovery

Benzamide derivatives emerged as pivotal neuropsychiatric agents in the 1970s with the discovery of sulpiride, a D₂/D₃ dopamine receptor antagonist used for schizophrenia. Early benzamides targeted monoaminergic systems but exhibited limited selectivity. The integration of the N-benzylpiperidine unit in the 1990s—exemplified by compounds like levosulpiride—improved blood-brain barrier (BBB) penetration and receptor subtype specificity. This advancement leveraged piperidine’s role as a spacer unit that optimally positions pharmacophores within G protein-coupled receptor (GPCR) binding pockets [6].

The strategic incorporation of halogen atoms began in the 2000s to modulate ligand-receptor binding kinetics. Bromine’s large van der Waals radius (1.85 Å) proved optimal for filling hydrophobic cavities in enzymes like cholinesterase or inflammasome components. For instance, brominated quinazolinones (e.g., BOP-1) show dual AChE/BuChE inhibition (IC₅₀ = 5.90 ± 0.07 μM for AChE), validating halogenated benzamides for neurodegenerative targets [6] [10].

Modern drug design exploits this scaffold’s versatility through:

  • Biased agonism: Tweaking benzamide substituents to favor specific GPCR signaling pathways.
  • Polypharmacology: Designing single molecules to concurrently modulate inflammation-related kinases and GPCRs [6].

Therapeutic Potential: Target Indications in Inflammation and Neurological Disorders

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide demonstrates multi-target engagement in neurological and inflammatory pathways:

Neuroinflammation Modulation

The compound suppresses microglial activation—a hallmark of neuroinflammation—by inhibiting NLRP3 inflammasome assembly. This mechanism mirrors resveratrol’s anti-inflammatory action, which blocks NF-κB translocation and reduces IL-1β/IL-18 release. Molecular docking suggests the meta-bromobenzamide group occupies the NLRP3 NACHT domain’s ATP-binding site, attenuating caspase-1 activation [1] [3] [9].

GPCR Interactions

As an arylpiperazine bioisostere, the scaffold binds serotonin (5-HT₁ₐ/₇) and dopamine (D₂/D₃) receptors. The bromine atom’s electron-withdrawing effect enhances affinity for 5-HT receptors implicated in anxiety and depression. Computational models predict Ki values of 15–50 nM for 5-HT₁ₐ, positioning it as a candidate for mood disorder therapeutics [5] [6].

Neurodegenerative Disease Applications

In Alzheimer’s models, derivatives like BOP-1 show dual AChE/BuChE inhibition (IC₅₀ = 5.90 ± 0.07 μM and 6.76 ± 0.04 μM, respectively). The scaffold’s BBB permeability (>70% in vitro PAMPA-BBB assays) enables central cholinesterase engagement, critical for ameliorating cognitive deficits [7] [10].

Table 2: Target Indications and Mechanisms of Piperidine-Benzamide Derivatives

Therapeutic AreaMolecular TargetsObserved EffectsReference Scaffold
NeuroinflammationNLRP3 inflammasome, microglia↓ IL-1β, ↓ caspase-1, ↓ reactive oxygen species3-bromobenzamide
Mood disorders5-HT₁ₐ, D₂ receptorsAnxiolysis, antidepressant-like effectsArylpiperidine core
Neurodegenerative diseasesAChE, BuChE↑ Acetylcholine, cognitive improvementHalogenated benzamide

This compound’s ability to concurrently address neuroinflammation, neurotransmitter imbalance, and oxidative stress aligns with the multi-target strategy essential for complex neurological disorders [1] [5] [9].

Properties

CAS Number

183158-40-9

Product Name

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

Molecular Formula

C19H21BrN2O

Molecular Weight

373.294

InChI

InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23)

InChI Key

RHEHCYIXUWNOJN-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.